molecular formula C29H38N6O5 B14746396 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide

Cat. No.: B14746396
M. Wt: 550.6 g/mol
InChI Key: IYRJEWRABXHJSC-UHFFFAOYSA-N
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Description

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, morpholine groups, and a phenyl ring substituted with hydroxyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Groups: This step involves the reaction of the triazole intermediate with morpholine under controlled conditions.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with hydroxyl and isopropyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H38N6O5

Molecular Weight

550.6 g/mol

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38)

InChI Key

IYRJEWRABXHJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NN=C(N2C3=CC=C(C=C3)CN4CCOCC4)C(=O)NCCN5CCOCC5)O)O

Origin of Product

United States

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